molecular formula C14H16ClN3O B6077917 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide

Cat. No. B6077917
M. Wt: 277.75 g/mol
InChI Key: WAJRSBBHKHHBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide, also known as CPI-455, is a small-molecule inhibitor that selectively targets histone methyltransferase G9a. G9a is involved in various biological processes, including gene expression regulation, cell differentiation, and cancer progression. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Mechanism of Action

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide selectively targets G9a, which is a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3 (H3K9). Methylation of H3K9 is associated with gene repression and plays a critical role in cancer progression. By inhibiting G9a, this compound leads to the demethylation of H3K9, which results in the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on G9a activity, leading to the demethylation of H3K9. This results in the reactivation of tumor suppressor genes and the suppression of oncogenic pathways. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may lead to improved treatment outcomes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide in lab experiments is its selectivity for G9a. This allows for the specific targeting of G9a-mediated pathways without affecting other histone methyltransferases. However, one limitation of this compound is its low solubility, which may affect its bioavailability and efficacy in vivo.

Future Directions

Future research on 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide may focus on improving its solubility and bioavailability to enhance its efficacy in vivo. Additionally, further studies may investigate the potential of this compound in combination with other cancer therapies, such as immunotherapy. Finally, clinical trials may be conducted to evaluate the safety and efficacy of this compound in cancer patients.

Synthesis Methods

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the condensation of 4-chloro-1H-pyrazole with formaldehyde to form 4-(chloromethyl)-1H-pyrazole. This intermediate is then reacted with N-isopropylbenzamide in the presence of a base to yield this compound.

Scientific Research Applications

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound works by inhibiting G9a, which leads to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

4-[(4-chloropyrazol-1-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-10(2)17-14(19)12-5-3-11(4-6-12)8-18-9-13(15)7-16-18/h3-7,9-10H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJRSBBHKHHBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.